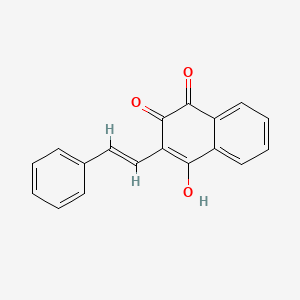

3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione is a chemical compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely studied for their potential applications in medicine, biology, and chemistry. This compound, in particular, has a unique structure that combines a naphthoquinone core with a phenylvinyl group, making it an interesting subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione can be achieved through a multi-component reaction involving aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione. One efficient method involves the use of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . This method offers high yields, short reaction times, and an environmentally benign approach. The copper (II) oxide nanoparticles can be recovered and reused several times without loss of activity.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by selecting cheap and easy-to-obtain raw materials and reagents. The process can be designed to achieve higher atom economy and better purity of the product. Industrial methods often focus on single or two-step processes with simple and mild reaction conditions to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. The quinone ring in its structure is highly reactive and can participate in redox reactions, forming different products depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of different quinone derivatives.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the quinone ring to form hydroquinone derivatives.

Major Products Formed

The major products formed from these reactions include various hydroxy and substituted naphthoquinone derivatives, which can have different biological and chemical properties.

Scientific Research Applications

3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione has several scientific research applications:

Biology: The compound’s ability to undergo redox reactions makes it useful in studying cellular redox processes and oxidative stress.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione involves its redox activity and chemical reactivity. The quinone ring can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is exploited in its potential therapeutic applications, where it can target cellular redox processes and disrupt the function of key biomolecules .

Comparison with Similar Compounds

Similar Compounds

2-Hydroxy-1,4-naphthoquinone: A simpler naphthoquinone derivative with similar redox properties.

3-Arylated 2-hydroxy-1,4-naphthoquinone: Compounds with aryl groups attached to the naphthoquinone core, exhibiting similar chemical reactivity and biological activities.

Parvaquone: A hydroxy naphthoquinone drug with significant anti-protozoal activity.

Uniqueness

3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione is unique due to the presence of the phenylvinyl group, which enhances its chemical reactivity and potential biological activities. This structural feature distinguishes it from other naphthoquinone derivatives and makes it a valuable compound for research and development.

Biological Activity

3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione, also known as 105438-12-8 or CHEMBL3104837, is a naphthoquinone derivative with notable biological activities. This article explores its synthesis, characterization, and various biological effects, particularly focusing on its anticancer and antimicrobial properties.

- Molecular Formula : C18H12O3

- Molecular Weight : 276.291 g/mol

- CAS Number : 105438-12-8

- Synonyms : 2-Hydroxy-3-styrylnaphthalene-1,4-dione

Synthesis

The compound can be synthesized through the reaction of 2-hydroxy-1,4-naphthoquinone with various substituted benzaldehydes under acidic conditions. The reaction typically requires a catalyst such as InCl3 and proceeds through a reflux process to yield the desired product.

Anticancer Activity

Research has demonstrated that derivatives of naphthoquinone exhibit significant anticancer properties. In particular, studies have shown that this compound displays cytotoxic effects against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.0 |

| This compound | PC3 (prostate cancer) | 20.5 |

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Studies indicate that it exhibits inhibitory effects against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results highlight the potential of this compound as a lead compound for developing new antimicrobial agents.

The biological activity of this compound is attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress in target cells. This mechanism is crucial for its anticancer and antimicrobial effects. Additionally, the structural features of naphthoquinones allow for interaction with cellular macromolecules such as DNA and proteins, further contributing to their biological efficacy.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of naphthoquinone derivatives:

-

Study on MCF-7 Cells :

- Researchers treated MCF-7 cells with varying concentrations of the compound.

- Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers.

-

Antimicrobial Efficacy :

- A clinical study evaluated the effectiveness of the compound against resistant bacterial strains.

- The results demonstrated significant inhibition of growth in resistant strains compared to standard antibiotics.

Properties

CAS No. |

105438-12-8 |

|---|---|

Molecular Formula |

C18H12O3 |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

4-hydroxy-3-[(E)-2-phenylethenyl]naphthalene-1,2-dione |

InChI |

InChI=1S/C18H12O3/c19-16-13-8-4-5-9-14(13)17(20)18(21)15(16)11-10-12-6-2-1-3-7-12/h1-11,19H/b11-10+ |

InChI Key |

LQAOWJZYBYJFQJ-ZHACJKMWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=C(C3=CC=CC=C3C(=O)C2=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=C(C3=CC=CC=C3C(=O)C2=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.